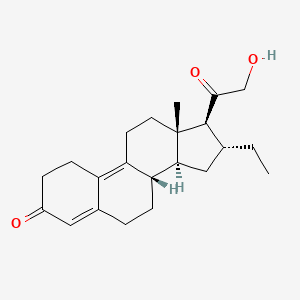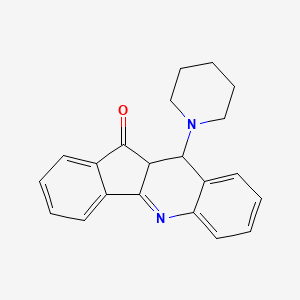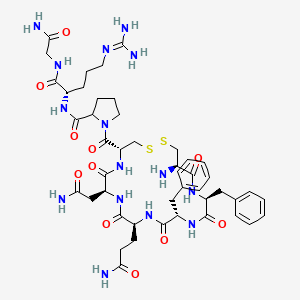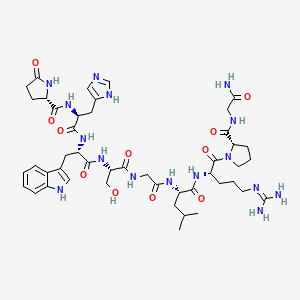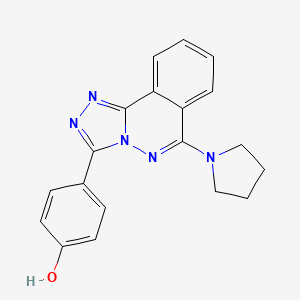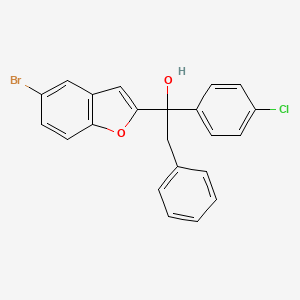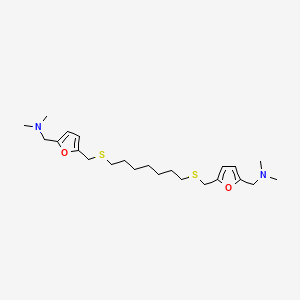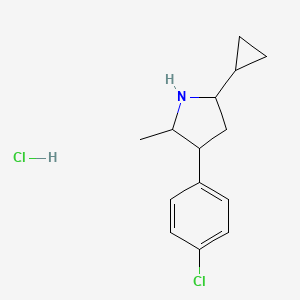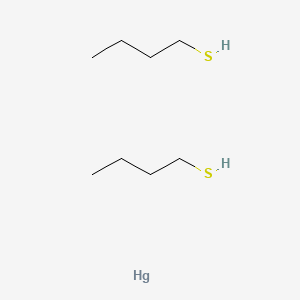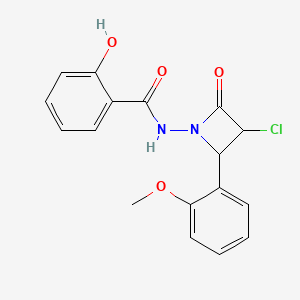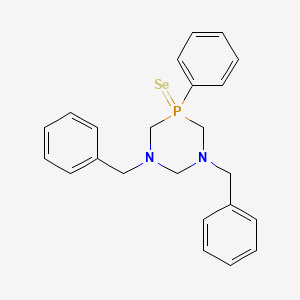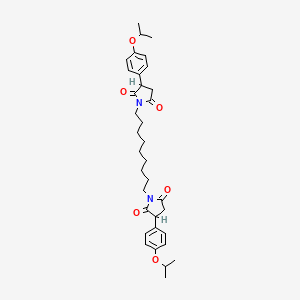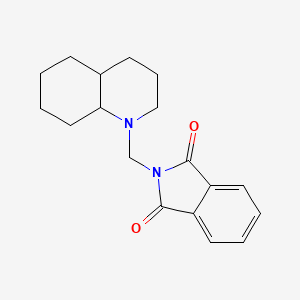
N-((Octahydro-1(2H)-quinolyl)methyl)phthalimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol involves several steps. One common synthetic route includes the reaction of 3-cyclopropylbenzaldehyde with tetrahydro-2H-pyran-4-ol under specific reaction conditions. The reaction typically requires the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimizations to improve efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by other nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol can be compared with other similar compounds, such as:
3-Cyclopropylbenzaldehyde: A precursor in the synthesis of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol.
Tetrahydro-2H-pyran-4-ol: Another precursor used in the synthesis.
Cyclopropylphenyl derivatives:
The uniqueness of α-(3-Cyclopropylphenyl)tetrahydro-2H-pyran-4-methanol lies in its specific structural properties and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
94263-01-1 |
|---|---|
Molekularformel |
C18H22N2O2 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H22N2O2/c21-17-14-8-2-3-9-15(14)18(22)20(17)12-19-11-5-7-13-6-1-4-10-16(13)19/h2-3,8-9,13,16H,1,4-7,10-12H2 |
InChI-Schlüssel |
RYFRJGCNSLSIEB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)CCCN2CN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


